
D-Para-Chlorophenyl-1-Acteamidoboronic Acid Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes an acetamido group, a chlorophenyl group, and a boronic acid moiety.
Preparation Methods
The synthesis of [(1S)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron involves several steps. The synthetic route typically starts with the preparation of the acetamido and chlorophenyl intermediates, followed by their coupling with the boronic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[(1S)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways . In medicine, it is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases . Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [(1S)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can disrupt metabolic pathways and lead to various biological effects . The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
[(1S)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron can be compared with other similar compounds, such as other l-alpha-amino acids and boronic acid derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall structure . The uniqueness of [(1S)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron lies in its combination of acetamido, chlorophenyl, and boronic acid moieties, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H19BClN2O6- |
|---|---|
Molecular Weight |
345.56 g/mol |
IUPAC Name |
[(1S)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-2-carboxyethoxy]-dihydroxyboranuide |
InChI |
InChI=1S/C13H19BClN2O6/c1-8(18)17-12(6-9-2-4-10(15)5-3-9)14(21,22)23-7-11(16)13(19)20/h2-5,11-12,21-22H,6-7,16H2,1H3,(H,17,18)(H,19,20)/q-1/t11-,12+/m0/s1 |
InChI Key |
RJXOEUFRQATKAB-NWDGAFQWSA-N |
Isomeric SMILES |
[B-]([C@@H](CC1=CC=C(C=C1)Cl)NC(=O)C)(O)(O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
[B-](C(CC1=CC=C(C=C1)Cl)NC(=O)C)(O)(O)OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


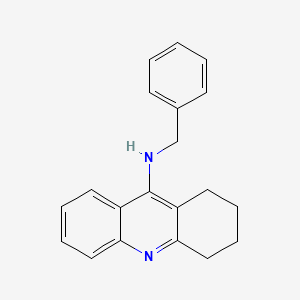
![[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid](/img/structure/B10759700.png)
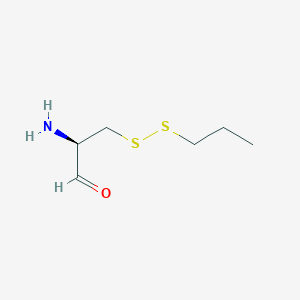
![Hydroxy(dioxo)vanadium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B10759711.png)
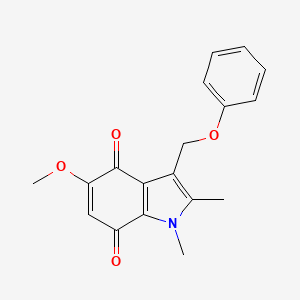
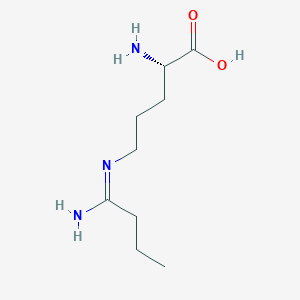
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B10759741.png)
![2-(3-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759747.png)
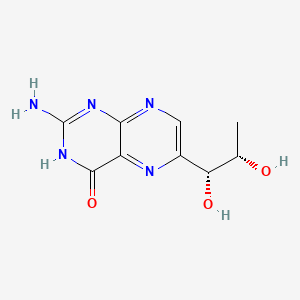

![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate](/img/structure/B10759776.png)
![N-[2-(1H-Indol-5-YL)-butyl]-4-sulfamoyl-benzamide](/img/structure/B10759778.png)
![(2E,3S)-3-Hydroxy-5'-[(4-hydroxypiperidin-1-YL)sulfonyl]-3-methyl-1,3-dihydro-2,3'-biindol-2'(1'H)-one](/img/structure/B10759780.png)
![d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide](/img/structure/B10759784.png)
